2-Amino-4-chloro-6-morpholinopyridine

Übersicht

Beschreibung

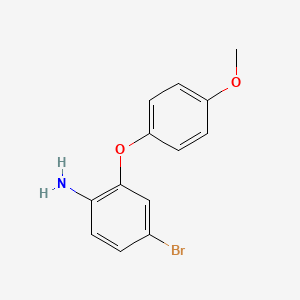

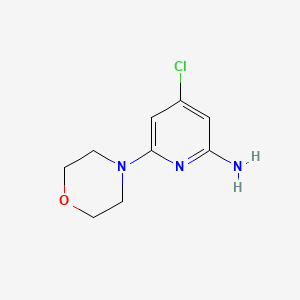

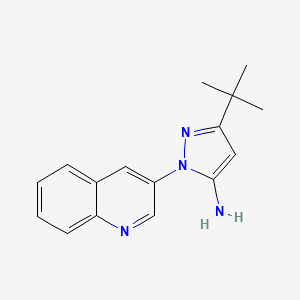

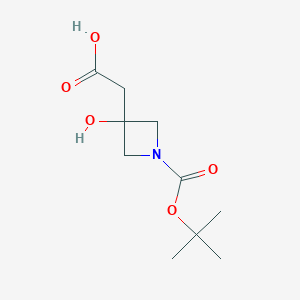

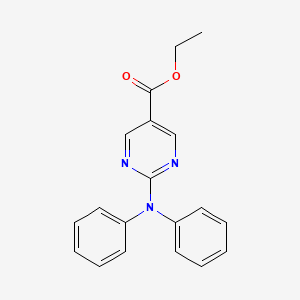

2-Amino-4-chloro-6-morpholinopyridine is a chemical compound with the CAS Number 1075215-73-4 . It has a molecular weight of 213.67 . The IUPAC name for this compound is 4-chloro-6-morpholinopyridin-2-amine .

Molecular Structure Analysis

The InChI code for 2-Amino-4-chloro-6-morpholinopyridine is 1S/C9H12ClN3O/c10-7-5-8(11)12-9(6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

2-Amino-4-chloro-6-morpholinopyridine is a solid at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Crystalline Structure and Polymorphism

2-Amino-4-chloro-6-morpholinopyridine demonstrates interesting crystalline properties and polymorphism, indicating its potential in material sciences. Crystallization of this compound yields two polymorphs in the space group P2(1)/c, with Z' values of 1 and 2, indicating different molecular arrangements. This polymorphism is influenced by the solvent used during the crystallization process. The molecular structures in these polymorphs are stabilized by intricate hydrogen bonding patterns, forming complex chains and sheets within the crystal lattice (Bowes et al., 2003).

Chemical Synthesis and Reactions

The compound serves as a key intermediate in synthetic organic chemistry. An improved synthesis method for 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, a potential antisenility agent, has been described, demonstrating the compound's role in creating pharmacologically active molecules. The synthesis involves a Vilsmeier-Haack reagent and highlights the compound's utility in complex organic synthesis (Samano et al., 2000). Additionally, the compound is involved in reactions with nucleophiles, transforming 4-chloro derivatives into methyl-s-triazines, showcasing its reactivity and utility in creating heterocyclic compounds with potential biological activities (Plas et al., 2010).

Solid-State Chemistry and Hydrogen Bonding

The compound's derivatives have been studied for their solid-state packing, focusing on their hydrogen-bonding associations. This research provides insight into the structural chemistry of this class of compounds, which can be crucial for understanding their interactions and stability in various applications (Lynch et al., 2002).

Safety And Hazards

This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with several hazard statements including H301, H302, H311, H315, H319, H331, H335 . Precautionary measures include P233, P261, P264, P270, P271, P280, P302, P304, P305, P310, P313, P330, P332, P337, P338, P340, P351, P352, P361, P403, P405 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-6-morpholin-4-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-7-5-8(11)12-9(6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZJIAVOOLFOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-chloro-6-morpholinopyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-](/img/structure/B1444323.png)

![7-Benzyl-4,7-diazaspiro[2.5]octane](/img/structure/B1444327.png)